molecular formula C13H14IN3O4 B8153413 tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate

tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate

Cat. No.: B8153413
M. Wt: 403.17 g/mol
InChI Key: DZQIGNLWHHJABE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom and a nitro group on the indazole ring, as well as a tert-butyl ester group attached to the acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Iodination: The nitro-substituted indazole is then subjected to iodination to introduce the iodine atom at the desired position.

    Esterification: The final step involves the esterification of the resulting compound with tert-butyl bromoacetate to form the desired product.

Reaction conditions for these steps often involve the use of strong acids or bases, organic solvents, and specific catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the indazole ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a wide range of functionalized indazole derivatives.

Scientific Research Applications

tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for the development of new pharmaceuticals, particularly as potential anticancer, anti-inflammatory, and antimicrobial agents. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic and optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving indazole-containing molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in disease pathways. The nitro and iodine substituents can influence the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 2-(3-iodo-5-nitro-1H-indazol-1-yl)acetate: can be compared with other indazole derivatives, such as:

    tert-Butyl 2-(3-bromo-5-nitro-1H-indazol-1-yl)acetate: Similar structure but with a bromine atom instead of iodine.

    tert-Butyl 2-(3-chloro-5-nitro-1H-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl 2-(3-fluoro-5-nitro-1H-indazol-1-yl)acetate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of This compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets compared to its halogen-substituted analogs.

Properties

IUPAC Name

tert-butyl 2-(3-iodo-5-nitroindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O4/c1-13(2,3)21-11(18)7-16-10-5-4-8(17(19)20)6-9(10)12(14)15-16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQIGNLWHHJABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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